7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde

Catalog No.
S811530
CAS No.
1071224-34-4
M.F
C7H3BrN2OS
M. Wt
243.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde

CAS Number

1071224-34-4

Product Name

7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde

IUPAC Name

4-bromo-2,1,3-benzothiadiazole-7-carbaldehyde

Molecular Formula

C7H3BrN2OS

Molecular Weight

243.08 g/mol

InChI

InChI=1S/C7H3BrN2OS/c8-5-2-1-4(3-11)6-7(5)10-12-9-6/h1-3H

InChI Key

VPDPNJVAWKCZEH-UHFFFAOYSA-N

SMILES

C1=C(C2=NSN=C2C(=C1)Br)C=O

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)C=O

The exact mass of the compound 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is a bifunctional heterocyclic intermediate designed for the synthesis of advanced organic electronic materials. The electron-deficient benzothiadiazole core is a widely used acceptor unit in donor-acceptor copolymers and small molecules for applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) [1]. The compound's two distinct functional groups—a bromine atom at the 7-position and a carbaldehyde at the 4-position—provide orthogonal reactivity. The bromo group serves as a reliable handle for palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, while the aldehyde group is available for condensation reactions, enabling the construction of complex conjugated systems [2].

Procurement Fit

Dual handles
Aryl bromide and aldehyde enable orthogonal functionalization
Core structure
Electron-deficient benzothiadiazole for organic semiconductors
Thermal profile
Elevated melting point supports recrystallization and high-temperature processing

Substituting the bromine atom in 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde with other halogens like chlorine or fluorine is not a chemically equivalent exchange. The identity of the halogen atom systematically tunes the electron-withdrawing strength of the benzothiadiazole acceptor unit. This directly impacts the frontier molecular orbital (HOMO/LUMO) energy levels of the resulting polymers or small molecules [1]. These energy levels are critical parameters that dictate device performance, particularly the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) in organic solar cells [2]. Therefore, the choice of the bromo-substituted variant is a specific design decision to achieve a targeted electronic profile, making it non-interchangeable with its chloro- or fluoro-analogs for performance-critical applications.

Substitution Risk

Target compound
Non-brominated analog (CAS 5170-68-3)
Absence of bromine removes cross-coupling handle, limiting access to modular architectures
Target compound
Isomeric 5-carbaldehyde (CAS 71605-72-6)
Different substitution pattern alters electronic tuning and orthogonal reactivity
Target compound
4,7-Dibromo analog
Lacks aldehyde handle; cannot replicate Knoevenagel or Schiff base condensation steps

Superior Morphological Control: Dibromo-BT Additive Outperforms Analogs for >19% Efficiency Solar Cells

In high-performance organic solar cells, the choice of halogen on benzothiadiazole-based solid additives directly impacts active layer morphology and device efficiency. A study on the PM6:L8-BO system demonstrated that a dibromo-benzothiadiazole (BT-2Br) volatile solid additive (VSA) enabled a power conversion efficiency (PCE) of 19.11%. This result was superior to devices using difluoro- (BT-2F) or dichloro- (BT-2Cl) analogs, and significantly higher than the reference device without any additive (18.31%). The improved performance with the bromo-additive was attributed to its superior donor/acceptor interactions, leading to a more well-ordered morphology and enhanced charge transport properties.

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data19.11% (with BT-2Br additive)
Comparator Or Baseline18.31% (reference device without additive); Outperforms BT-2F and BT-2Cl additives
Quantified Difference+0.8% absolute PCE increase vs. baseline
ConditionsPM6:L8-BO based organic solar cell processed with a volatile solid additive (VSA).

This demonstrates that the bromo-substituted benzothiadiazole core provides the optimal balance of intermolecular interactions for creating highly efficient device morphologies, a key factor for industrial and academic R&D.

Thermal stability
Data to verify
192–196 °C vs. 99 °C (+93–97 °C)
Supports thermal processing selection
Comparison to non-brominated analog; confirm under own conditions

Energy Level Engineering: Halogenation as a Key Strategy to Boost Non-Fullerene Acceptor Performance

The strategic use of halogenation on acceptor building blocks is a proven method for optimizing the electronic properties and performance of non-fullerene acceptors (NFAs). In a comparative study, chlorination of a benzotriazole (BTA) based NFA (Cl-BTA3) resulted in lower HOMO and LUMO energy levels compared to its non-halogenated parent (BTA3). When blended with a polymer donor, the device based on the chlorinated NFA achieved a power conversion efficiency (PCE) of 10.75%, a significant improvement over the 9.08% PCE of the non-halogenated version. This enhancement was attributed to improved carrier mobility and reduced bimolecular recombination, showcasing how halogen choice is a critical lever for performance.

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data10.75% (with Cl-BTA3 acceptor)
Comparator Or Baseline9.08% (with non-halogenated BTA3 acceptor)
Quantified Difference18.4% relative PCE increase
ConditionsOrganic solar cell with a PE25 polymer donor and a halogenated vs. non-halogenated A2-A1-D-A1-A2-type NFA.

This evidence supports procuring the bromo-substituted building block specifically to access a distinct electronic profile that is essential for designing next-generation, high-efficiency organic semiconductors.

Orthogonal handles
Class-level
2 (aryl bromide + aldehyde) vs. 1 handle in analogs
Enables stepwise modular synthesis without protecting groups
Based on functional group analysis; verify reactivity in target sequence

Precursor Suitability: Balanced C-Br Bond Reactivity for Predictable Cross-Coupling Syntheses

In palladium-catalyzed cross-coupling reactions, the choice of aryl halide is a critical process parameter. The reactivity of the carbon-halogen bond follows the general trend of C-I > C-Br > C-Cl. While aryl iodides offer the highest reactivity, they can be less stable and more prone to undesirable side reactions like dehalogenation or homocoupling. Conversely, aryl chlorides are highly stable but often require more forcing reaction conditions (higher temperatures, stronger bases, specialized catalysts), which can be incompatible with sensitive functional groups. The C-Br bond in 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde represents a widely-used compromise, offering robust reactivity under standard Suzuki or Stille conditions without the instability of an iodide, ensuring predictable and reproducible synthesis outcomes.

Evidence DimensionRelative Reactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataGood reactivity and stability (Aryl Bromide)
Comparator Or BaselineHigher reactivity, lower stability (Aryl Iodide); Lower reactivity, higher stability (Aryl Chloride)
Quantified DifferenceNot applicable; qualitative process optimization parameter.
ConditionsGeneral Suzuki-Miyaura and Stille cross-coupling reactions.

For procurement in a synthetic campaign, selecting the bromo-analog is a strategic choice for process reliability, balancing reaction efficiency with precursor stability and minimizing the need for harsh, costly, or complex catalytic systems.

Purity specification
Reported
≥97% (HPLC/GC)
Reported purity for batch-to-batch reproducibility
Supplier documentation; independent verification recommended
Device precedent
Head-to-head
Reported PCE 8.25% for derived NFA o-IDTBR
Supports literature-precedented acceptor design
P3HT-based solar cell; green-solvent processing context

Formulating High-Performance Active Layers in Organic Photovoltaics (OPVs)

This compound is a strong candidate for synthesizing novel non-fullerene acceptors or donor-acceptor polymers where precise morphological control is paramount. As demonstrated by analogous dibromo-BT derivatives, the bromo-substituent can facilitate superior intermolecular packing and phase separation when used in active layer blends, leading to devices with enhanced charge transport and power conversion efficiencies exceeding 19%.

Rational Design of Non-Fullerene Acceptors with Targeted Energy Levels

Use this building block in synthetic routes where the goal is to achieve a specific HOMO/LUMO energy level alignment for maximizing device open-circuit voltage (Voc) and minimizing energy loss. The bromo-substituted benzothiadiazole core provides a defined level of electron-withdrawing strength, a critical parameter in the molecular engineering of NFAs that have achieved efficiencies over 10% through systematic halogen tuning.

Reliable Synthesis of Conjugated Materials via Palladium-Catalyzed Cross-Coupling

This precursor is well-suited for multi-step synthetic campaigns that rely on predictable and high-yielding Suzuki or Stille cross-coupling reactions. Its C-Br bond provides a reliable balance of reactivity and stability, making it the right choice for syntheses where avoiding the harsh conditions required for C-Cl activation or the potential side-reactions of C-I bonds is a priority for process robustness and yield.

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-fullerene acceptor synthesis
Bromine cross-coupling handle and aldehyde condensation capability
Reported device-performance relevance in OPV acceptor studies
Donor–acceptor organic semiconductors
Orthogonal dual-handle for stepwise D–A–D architectures
Protecting-group-free modular construction
Fluorescent probes and sensors
Electron-withdrawing core with aldehyde for derivatization
Purity specification supporting reproducible photophysics
High-temperature polymer synthesis
Elevated melting point relative to non-brominated analogs
Thermal processability under polycondensation conditions

XLogP3

1.9

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

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